molecular formula C15H12Cl2N2 B2596379 N,N-bis(3-chlorobenzyl)cyanamide CAS No. 866048-83-1

N,N-bis(3-chlorobenzyl)cyanamide

Cat. No.: B2596379
CAS No.: 866048-83-1
M. Wt: 291.18
InChI Key: NACHTWZDJPOAKM-UHFFFAOYSA-N
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Description

N,N-bis(3-chlorobenzyl)cyanamide is a chemical compound with the molecular formula C15H12Cl2N2 and a molecular weight of 291.18 g/mol . This compound is characterized by the presence of two 3-chlorobenzyl groups attached to a cyanamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N,N-bis(3-chlorobenzyl)cyanamide typically involves the reaction of 3-chlorobenzyl chloride with cyanamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .

Chemical Reactions Analysis

N,N-bis(3-chlorobenzyl)cyanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanamide group can be replaced by other nucleophiles.

    Hydrolysis: Hydrolysis of this compound can lead to the formation of corresponding amides and acids.

Scientific Research Applications

N,N-bis(3-chlorobenzyl)cyanamide is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of N,N-bis(3-chlorobenzyl)cyanamide involves its interaction with specific molecular targets. The cyanamide group can act as a nucleophile, participating in various chemical reactions. The presence of the 3-chlorobenzyl groups enhances its reactivity and allows it to interact with different molecular pathways .

Comparison with Similar Compounds

N,N-bis(3-chlorobenzyl)cyanamide can be compared with other cyanamide derivatives, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). While both compounds contain the cyanamide group, this compound is unique due to the presence of two 3-chlorobenzyl groups, which confer distinct chemical properties and reactivity .

Similar compounds include:

Properties

IUPAC Name

bis[(3-chlorophenyl)methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2/c16-14-5-1-3-12(7-14)9-19(11-18)10-13-4-2-6-15(17)8-13/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACHTWZDJPOAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN(CC2=CC(=CC=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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